REACTION_SMILES
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[BH3:28].[BH4-:14].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[Cl:6][C:7]([C:8]([Cl:9])([Cl:10])[Cl:11])([Cl:12])[Cl:13].[Na+:15].[Na:16][C:17]#[N:18].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH2:40].[c:19]1([CH2:25][C:26]#[N:27])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[c:19]1([CH2:25][CH2:26][NH2:27])[cH:20][cH:21][cH:22][cH:23][cH:24]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NCCc1ccccc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |